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Compound of Interest

Compound Name: AC-264613

Cat. No.: B1370546 Get Quote

Executive Summary
AC-264613 is a potent, selective, non-peptide agonist of Protease-Activated Receptor 2

(PAR2).[1] Unlike traditional peptide agonists (e.g., SLIGRL-NH2), AC-264613 exhibits superior

metabolic stability and bioavailability, making it the gold standard for probing PAR2-mediated

inflammatory pathways in vivo.

This guide details the protocols for utilizing AC-264613 to model acute inflammation,

neurogenic pain, and cytokine release. It addresses critical handling requirements due to the

compound's lipophilicity and provides validated workflows for both cellular and animal models.

Key Technical Specifications
Feature Specification

Mechanism Selective PAR2 Agonist (Gq-coupled)

Potency (pEC50) ~7.5 (30–100 nM in Ca²⁺ mobilization)

Selectivity
>300-fold selective over PAR1; no activity at

PAR3/4

Bioavailability
Systemically active (crosses BBB); T1/2 ~2.5h

(Rat)

Solubility
High in DMSO (100 mM); Poor in water

(requires formulation)
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Chemical Handling & Vehicle Formulation
AC-264613 is a hydrophobic small molecule. Improper solubilization is the primary cause of

experimental failure (precipitation at injection site or lack of systemic exposure).

Stock Solution Preparation[1]
Solvent: 100% DMSO (anhydrous).

Concentration: Prepare a 10 mM or 50 mM master stock.

Storage: Aliquot into single-use vials and store at -20°C. Avoid freeze-thaw cycles.

In Vivo Vehicle Formulation (Critical)
For intraperitoneal (IP) or subcutaneous (SC) administration, a co-solvent system is required to

prevent precipitation upon contact with aqueous physiological fluids.

Recommended Formulation (Standard):

5% DMSO (containing the dissolved AC-264613)

5% Tween-80 (surfactant)

90% Saline (0.9% NaCl) or PBS

Preparation Protocol:

Dissolve the required mass of AC-264613 fully in 100% DMSO (Volume = 5% of total).

Add Tween-80 (Volume = 5% of total) and vortex vigorously until homogenous.

Slowly add warm (37°C) Saline (Volume = 90% of total) while vortexing.

Note: If the solution turns cloudy (milky), sonicate at 37°C for 5-10 minutes. If precipitation

persists, consider using 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in saline as the

aqueous phase.

Mechanism of Action & Signaling Pathway

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b1370546?utm_src=pdf-body
https://www.benchchem.com/product/b1370546?utm_src=pdf-body
https://www.benchchem.com/product/b1370546?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1370546?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


AC-264613 activates PAR2, a G-protein coupled receptor (GPCR).[2] Unlike protease-

mediated activation which irreversibly cleaves the N-terminus, AC-264613 binds

orthosterically/allosterically to induce conformational change.

Primary Signaling Cascade:

Gq/11 Coupling: Activation of Phospholipase C (PLC).

Second Messengers: Hydrolysis of PIP2 into IP3 and DAG.

Effect: Rapid intracellular Ca²⁺ mobilization and PKC activation.

Downstream: Phosphorylation of ERK1/2 (MAPK) and NF-κB activation, leading to pro-

inflammatory cytokine release (IL-6, IL-1β, TNFα).

Visualization: PAR2 Signaling Architecture
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Figure 1: Signal transduction pathway initiated by AC-264613 leading to inflammatory

endpoints.

In Vitro Protocol: Calcium Mobilization Assay
This assay validates the biological activity of AC-264613 before moving to expensive animal

models.

Cells: KNRK cells (transfected with PAR2) or endogenous PAR2-expressing lines (e.g., A549,

HEK293). Readout: Intracellular Calcium Flux (FLIPR or Fluo-4 AM).

Step-by-Step Protocol:

Seeding: Plate cells (50,000 cells/well) in a black-walled 96-well plate. Incubate overnight.

Dye Loading: Aspirate media. Add 100 µL Fluo-4 AM loading buffer (containing 2.5 mM

Probenecid to prevent dye leakage). Incubate 45 min at 37°C.

Compound Prep: Prepare AC-264613 serial dilutions (1 nM to 10 µM) in HBSS buffer.

Control: Use SLIGRL-NH2 (100 µM) as a positive control.

Baseline: Measure fluorescence (Ex 494 / Em 516) for 10 seconds to establish baseline.

Addition: Inject compound.

Measurement: Record fluorescence peak immediately (within 60-90 seconds).

Analysis: Plot Max-Min Fluorescence vs. Log[Concentration] to determine EC50.

Expected Result: Sigmoidal dose-response with EC50 ~30–100 nM.

In Vivo Protocol: Acute Inflammation (Rat Paw
Edema)
This is the standard model for assessing PAR2-mediated peripheral inflammation and pain.
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Animals: Male Sprague-Dawley Rats (200-250g). Dose: 10–100 µ g/paw (local) or 3–30 mg/kg

(systemic IP).

Intraplantar Injection (Local Model)
This method isolates the peripheral effect, minimizing systemic variables.

Acclimatization: Handle rats daily for 3 days prior to testing. Measure baseline paw volume

(Plethysmometer) and mechanical threshold (Von Frey).

Preparation: Dilute AC-264613 in sterile saline with <1% DMSO (local tissue is sensitive to

high DMSO).

Dose:30 µg in 50–100 µL volume per paw.

Administration: Lightly restrain the rat. Inject subcutaneously into the plantar surface of the

right hind paw.

Control: Inject Vehicle (Saline/DMSO) into the left hind paw.

Readouts:

Edema: Measure paw volume at 1h, 3h, and 6h post-injection.

Hyperalgesia: Assess thermal latency (Hargreaves test) or mechanical threshold (Von

Frey) at similar timepoints.

Expected Outcome: Significant increase in paw volume (~30-50% increase) and reduction in

pain withdrawal threshold peaking at 1-3 hours.

Systemic Administration (Neuroinflammation Model)
AC-264613 crosses the BBB, making it suitable for studying sickness behavior or neurogenic

inflammation.

Dosing:10 mg/kg or 30 mg/kg via Intraperitoneal (IP) injection.

Vehicle: 5% DMSO / 5% Tween-80 / 90% Saline (as described in Section 2.2).
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Timeline:

T=0: Inject AC-264613.

T=2h: Collect blood (serum IL-6 analysis).

T=2-6h: Behavioral testing (Locomotor activity, Open Field Test).

Endpoint: Sacrifice at T=6h or T=24h for brain tissue collection (qPCR for IL-1β, TNFα in

hippocampus).

Visualization: Experimental Workflow
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Figure 2: Operational workflow for in vivo assessment of AC-264613.
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Issue Probable Cause Solution

Precipitation in Syringe Shock dilution with cold saline.

Use warm saline (37°C); add

saline slowly to the

DMSO/Tween mix while

vortexing.

No Response (In Vivo) Rapid receptor desensitization.

PAR2 internalizes quickly.

Ensure readout is performed

within 1-3 hours of dosing. Do

not re-dose the same animal

within 24h.

High Vehicle Response DMSO irritation.

Reduce DMSO to <2% for

intraplantar injections. Use

Cyclodextrin (HP-β-CD) as an

alternative carrier.

Variable Data Batch variability or hydration.

Check Certificate of Analysis

for batch-specific MW

(hydration affects mass).
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Neuroinflammation: Validates BBB permeability and use in CNS inflamm

Tocris Bioscience. "AC 264613 Product Information & Solubility Data."

Technical Data: Solubility and handling specific

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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